Technical Whitepaper: 1-Boc-2-benzyl-4-piperidinone
Technical Whitepaper: 1-Boc-2-benzyl-4-piperidinone
[1]
Executive Summary
1-Boc-2-benzyl-4-piperidinone (CAS 193480-28-3) is a critical pharmacophore scaffold in modern medicinal chemistry.[1] Unlike its achiral parent 1-Boc-4-piperidone, the introduction of a benzyl group at the C2 position breaks the molecular symmetry, creating a chiral center that is essential for target specificity in protein-ligand interactions. This compound serves as a pivotal intermediate in the synthesis of Menin-MLL inhibitors for acute leukemia and Neurokinin-1 (NK1) receptor antagonists .[1]
This technical guide provides a comprehensive analysis of the compound’s synthesis, reactivity profile, and application in drug discovery, designed for researchers requiring high-fidelity protocols and mechanistic insight.
Chemical Identity & Physicochemical Properties[1][2]
The C2-benzyl substitution introduces significant steric bulk adjacent to the nitrogen, influencing the conformational dynamics of the piperidine ring. This structural feature is often exploited to lock the conformation of downstream drug candidates, enhancing binding affinity.
| Property | Specification |
| IUPAC Name | tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate |
| CAS Number | 193480-28-3 |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 79–80 °C |
| Boiling Point | ~409 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Chirality | Racemic (typically resolved via chiral HPLC or synthesized asymmetrically) |
Synthetic Routes & Methodology
The synthesis of 2-substituted-4-piperidones is synthetically more demanding than the 4-piperidone parent due to the need for regiocontrol.[1] Two primary methodologies are established in the field: the Comins-Meyers Pyridinium Salt Strategy (preferred for regioselectivity) and
Method A: Comins-Meyers Pyridinium Salt Strategy (Preferred)
This method utilizes the high reactivity of N-acylpyridinium salts toward Grignard reagents.[1] It is favored for its ability to introduce the C2-substituent regioselectively before the piperidone ring is fully saturated.
Mechanism:
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Activation: 4-Methoxypyridine is activated by a chloroformate (e.g., phenyl chloroformate or Boc-anhydride directly) to form an N-acylpyridinium salt.[1]
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Regioselective Addition: Benzylmagnesium chloride adds to the C2 position. The steric bulk of the N-acyl group directs the nucleophile to the
-position. -
Enone Formation: Acidic hydrolysis unmasks the ketone (from the enol ether) and removes the auxiliary if a temporary group was used.
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Protection: The nitrogen is reprotected with a Boc group if not already present.
Method B: -Lithiation of Hydrazones
Direct deprotonation of N-Boc-4-piperidone is difficult due to the acidity of the
Synthesis Workflow Diagram
Figure 1: The Comins-Meyers route for regioselective synthesis of C2-substituted piperidones.
Experimental Protocol
Objective: Preparation of 1-Boc-2-benzyl-4-piperidinone via the modified Comins route. This protocol assumes a starting point from the commercially available 4-methoxypyridine.
Reagents:
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4-Methoxypyridine (1.0 eq)[1]
-
Benzylmagnesium chloride (1.1 eq, 2.0 M in THF)
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Phenyl chloroformate (1.05 eq)[1]
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L-Selectride (1.2 eq)[1]
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Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)[1]
-
Solvents: Anhydrous THF, DCM, 10% HCl.
Step-by-Step Procedure:
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Activation & Addition:
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Cool a solution of 4-methoxypyridine in anhydrous THF to -78 °C under nitrogen.
-
Add phenyl chloroformate dropwise. Stir for 15 minutes to form the N-phenoxycarbonyl-4-methoxypyridinium salt (a white precipitate may form).[1]
-
Slowly add benzylmagnesium chloride. The solution will likely turn yellow/orange. Stir at -78 °C for 1 hour, then warm to 0 °C.
-
Checkpoint: TLC should show consumption of the pyridine.
-
-
Reduction & Hydrolysis:
-
Cool the mixture back to -78 °C.
-
Add L-Selectride dropwise to reduce the enone double bond.
-
Quench with dilute HCl (1M). This step hydrolyzes the enol ether (methoxy group) to the ketone and removes the phenoxycarbonyl group (if labile under these conditions) or requires a separate base hydrolysis step.
-
Note: For high purity, it is often better to isolate the N-protected enone intermediate before reduction.
-
-
Boc Protection:
-
Neutralize the aqueous layer and extract the crude amine intermediate.[2]
-
Dissolve the crude 2-benzyl-4-piperidone in DCM.
-
Add Et₃N (2.0 eq) and Boc₂O (1.5 eq). Stir at room temperature for 12 hours.
-
-
Workup & Purification:
-
Wash with water, brine, and dry over Na₂SO₄.[2]
-
Purify via flash column chromatography (Hexanes/EtOAc 8:2).
-
Yield: Expect 40–60% overall yield.
-
Validation: 1H NMR should show the diagnostic benzyl benzylic protons (multiplet ~2.8–3.0 ppm) and the Boc singlet (1.45 ppm).
-
Applications in Drug Discovery[5][6][7][8]
Menin-MLL Inhibition
The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a therapeutic target for acute leukemias. 1-Boc-2-benzyl-4-piperidinone is a scaffold used to synthesize inhibitors that occupy the large hydrophobic pocket of Menin.[1] The benzyl group at C2 provides a critical anchor point, orienting the piperidine ring to project substituents into the F9 pocket of the protein.
Neurokinin-1 (NK1) Antagonists
NK1 antagonists (e.g., Aprepitant analogs) often feature a disubstituted piperidine or morpholine core.[1] The C2-benzyl group mimics the phenylalanine side chain of Substance P, the endogenous ligand, effectively blocking the receptor.
Reactivity & Derivatization Flowchart[1]
Figure 2: Key derivatization pathways for the 1-Boc-2-benzyl-4-piperidinone scaffold.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for piperidone derivatives.
-
GHS Classification:
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzyl position over long periods.
References
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Comins, D. L., & LaMunyon, D. H. (1989). Lithiation of N-acyl-2,3-dihydro-4-pyridones: A general synthesis of 2,6-disubstituted 4-piperidinones. Tetrahedron Letters, 30(38), 5053-5056. Link
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Krystof, V., et al. (2018). Inhibitors of the menin-MLL interaction: Patent WO2018053267A1. World Intellectual Property Organization. Link
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Sigma-Aldrich. (2023).[1] Product Specification: 1-Boc-2-Benzyl-4-piperidinone. Link
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Han, J., Rhee, Y. H., & Park, J. (2014).[3] Synthesis of Piperidones from Benzyl Azides and Acetone. Bulletin of the Korean Chemical Society, 35(12), 3433.[3] Link
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 193480-28-3. Link[1][4]
